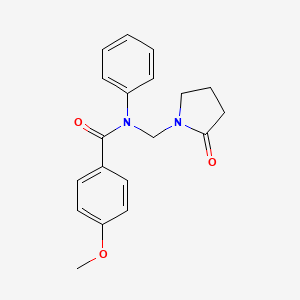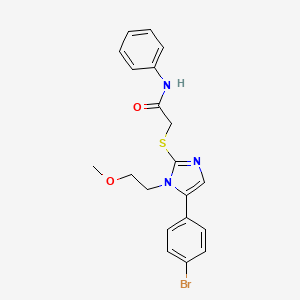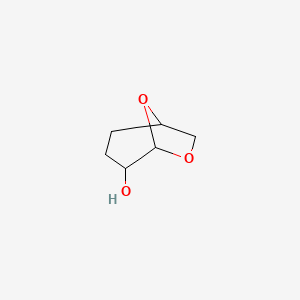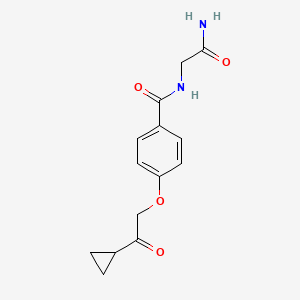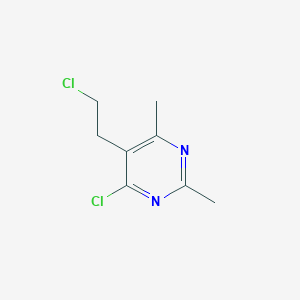
2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine, also known as TPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TPOP is a heterocyclic compound with a pyrazine ring and a piperidine ring. The thiophene group is attached to the piperidine ring through a sulfonyl group. TPOP has been studied extensively for its biological and chemical properties, and it has shown promising results in various research applications.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Antiviral and Antibacterial Agents : Compounds with thiophene and pyrazine units have been synthesized and evaluated for their antiviral and antibacterial activities. For instance, certain derivatives containing the thiophene moiety were synthesized for potential antiviral evaluations, highlighting the importance of these heterocycles in developing new therapeutics (Sayed & Ali, 2007). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activities, demonstrating the potential of these compounds in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Antitumor Activities : The development of new N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antitumor and antioxidant activities reveal the potential of these compounds in cancer therapy. Some synthesized compounds exhibited promising activities, indicating the significant role of heterocyclic chemistry in discovering new anticancer agents (Hamama, Gouda, Badr, & Zoorob, 2013).
Tuberculostatic Activity : Pyrazine derivatives have been synthesized with the aim of discovering new treatments for tuberculosis. The study showcases the synthesis of potentially tuberculostatic pyrazine derivatives, with some compounds demonstrating high activity against the tuberculosis bacterium (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are key synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that can be therapeutic .
Result of Action
Piperidine derivatives have been found to have various effects at the molecular and cellular level, contributing to their therapeutic potential .
properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-21(18,13-4-2-8-20-13)16-7-1-3-11(10-16)19-12-9-14-5-6-15-12/h2,4-6,8-9,11H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBHGKOZUCWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


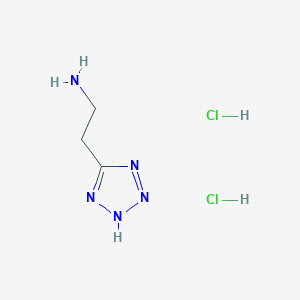

![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)
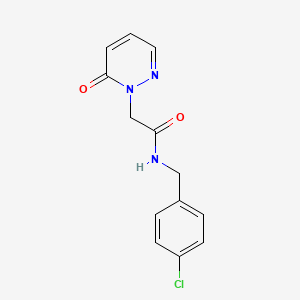
![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)
